ADP1 protein, S cerevisiae
Description
Core ATPase-Coupled Transmembrane Transport Activity
As a member of the ABC transporter family, the primary molecular function of Adp1p is ATPase activity coupled to the transmembrane movement of substances. thebiogrid.orgyeastrc.org This activity is fundamental to its role as a transporter, providing the energy required to move substrates across biological membranes. The gene encoding Adp1p, YCR105, was identified on chromosome III of S. cerevisiae and shows homology to other ATP-dependent permeases. tcdb.org
Specific Role as a Glutathione (B108866) Export ABC Protein (Gxa1)
Recent research has identified Adp1p as a novel glutathione export ABC protein, leading to its designation as Gxa1 (Glutathione export ABC protein 1). researchgate.netnih.gov This discovery was based on the protein's sequence homology with the human glutathione export ABC protein, ABCG2. nih.gov The primary function of Gxa1 is to mediate the efflux of glutathione (GSH) from the yeast cell. oup.com
Overexpression of the GXA1 (ADP1) gene in engineered S. cerevisiae strains has been shown to significantly increase the extracellular accumulation of glutathione. researchgate.netnih.gov In one study, overexpression of GXA1 improved extracellular glutathione production by up to 2.3-fold compared to a platform host strain. nih.gov When combined with the overexpression of genes involved in glutathione synthesis, this effect was magnified, leading to a 17.1-fold increase in extracellular glutathione production compared to the parental strain. nih.gov This highlights the crucial role of Adp1p/Gxa1 in exporting glutathione.
Adp1p/Gxa1 plays a significant role in maintaining the balance between intracellular and extracellular glutathione levels. researchgate.net By exporting glutathione, it directly influences the concentration of this antioxidant in the extracellular environment. nih.gov This function is particularly relevant in biotechnological applications aimed at producing extracellular glutathione. researchgate.net The metabolic engineering of glutathione synthesis, degradation, and transport pathways, with Adp1p/Gxa1 as a key component of the export machinery, has been shown to increase the total (intracellular + extracellular) glutathione production. nih.gov
Broader Cellular Transport Implications
Beyond its specific role in glutathione export, Adp1p is implicated in other cellular transport processes, including multidrug resistance and lipid homeostasis.
Adp1p has been classified as a putative multidrug/pigment exporter. tcdb.org This is a common feature of many ABC transporters, which are often involved in the efflux of a wide range of xenobiotic compounds, thereby conferring multidrug resistance. nih.govfrontiersin.org In S. cerevisiae, several ABC transporters, such as Pdr5p and Snq2p, are well-characterized multidrug resistance proteins. frontiersin.orgnih.gov While the specific substrates of Adp1p in this context are not fully elucidated, its classification suggests a potential role in cellular detoxification.
There is emerging evidence suggesting the involvement of Adp1p in lipid homeostasis. frontiersin.org ABC transporters in yeast, particularly those of the PDR (Pleiotropic Drug Resistance) subfamily to which Adp1p is related, have been shown to have roles as lipid transporters. frontiersin.org For instance, Pdr18 has been implicated in ergosterol (B1671047) transport. frontiersin.org While direct evidence for Adp1p's role in lipid transport is still being established, its interaction with proteins involved in lipid metabolism, such as Cqd1p which contributes to mitochondrial lipid homeostasis, suggests a potential connection. alliancegenome.org The broader context of lipid regulation in yeast involves key enzymes like the phosphatidic acid phosphatase Pah1. nih.gov
Data Tables
Table 1: Adp1p/Gxa1 Overexpression and Glutathione Production
| Strain | Modification | Fold Increase in Extracellular Glutathione Production | Reference |
|---|---|---|---|
| Engineered S. cerevisiae | Overexpression of GXA1 (ADP1) | Up to 2.3-fold (compared to platform host strain) | nih.gov |
| Engineered S. cerevisiae | Combinatorial overexpression of GXA1 and glutathione synthesis genes | Up to 17.1-fold (compared to parental strain) | nih.gov |
Properties
CAS No. |
144998-38-9 |
|---|---|
Molecular Formula |
C30H27N3 |
Synonyms |
ADP1 protein, S cerevisiae |
Origin of Product |
United States |
Molecular Classification and Gene Identification
Nomenclature and Systematic Identification of the ADP1 Gene (YCR011C)
The gene encoding the ADP1 protein in Saccharomyces cerevisiae is systematically identified as YCR011C. yeastgenome.org This designation indicates its location on Chromosome III (C), on the right arm (R), and its specific open reading frame (ORF) number. The standard name for this gene is ADP1, which stands for ATP-Dependent Permease. yeastgenome.orgudel.edu It is a verified ORF within the S. cerevisiae genome. yeastgenome.org
Interactive Data Table: Gene Identification for ADP1
| Identifier Type | Designation | Source |
|---|---|---|
| Standard Name | ADP1 | SGD yeastgenome.org |
| Systematic Name | YCR011C | SGD yeastgenome.org |
| Organism | Saccharomyces cerevisiae (strain S288c) | UniProt udel.edu |
| Description | Putative ATP-dependent permease of the ABC transporter family | SGD yeastgenome.orgyeastrc.org |
| Feature Type | ORF, Verified | SGD yeastgenome.org |
Classification of ADP1 within the ABC Transporter Superfamily
ADP1 is a member of the ATP-binding cassette (ABC) transporter superfamily, one of the largest and most ancient families of proteins found across all phyla, from prokaryotes to humans. wikipedia.org Members of this superfamily are primarily involved in using the energy from ATP hydrolysis to transport a wide variety of substances across biological membranes. wikipedia.orgnih.govnih.gov
In fungi, ABC proteins are categorized into several subfamilies. portlandpress.com Based on sequence homology and domain organization, ADP1 is classified within the ABCG subfamily. pax-db.org This group is one of the five main subfamilies of ABC proteins identified in S. cerevisiae. portlandpress.com The function of many ABC transporters is linked to cellular detoxification and resistance to various compounds by exporting them from the cell or sequestering them in vacuoles. nih.govjohnshopkins.edu
Structural Homologies to ATP-Dependent Permeases
The protein product of the ADP1 gene exhibits significant structural homology to ATP-dependent permeases, a defining characteristic of the ABC transporter superfamily. yeastgenome.org This homology is centered on the protein's core architecture, which consists of multiple domains. A typical ABC transporter structure includes two transmembrane domains (TMDs) and two cytosolic nucleotide-binding domains (NBDs), also known as ATP-binding cassettes. wikipedia.orgnih.gov
The NBDs are the most conserved components of the superfamily and contain characteristic motifs, such as the Walker A and B sequences, which are crucial for ATP binding and hydrolysis. mdpi.com This process of binding and hydrolyzing ATP provides the energy required for the conformational changes that drive substrate translocation across the membrane. biorxiv.org The TMDs are more variable and are believed to determine the specificity of the substrate that is transported. wikipedia.org The presence of these conserved domains within the ADP1 protein sequence firmly establishes its identity as an ATP-dependent permease and a member of the ABC transporter superfamily. yeastgenome.org
Subcellular Localization and Membrane Topography
Localization to Endoplasmic Reticulum and its Membrane
Evidence strongly supports the localization of ADP1 to the endoplasmic reticulum (ER). yeastgenome.orgpolessu.by High-throughput studies have consistently identified ADP1 within the ER. yeastgenome.org Furthermore, it is specifically annotated as residing in the endoplasmic reticulum membrane. tcdb.orgcusabio.cn This localization suggests an involvement in processes occurring at this critical organelle, which is central to protein synthesis and lipid metabolism.
Localization to Fungal-Type Vacuole and its Membrane
In addition to the ER, ADP1 has been localized to the fungal-type vacuole and its membrane. yeastgenome.orgresearchgate.net The vacuole in yeast is a dynamic organelle analogous to the lysosome in mammalian cells, involved in storage, degradation, and ion homeostasis. The presence of ADP1 on the vacuolar membrane points towards a role in transporting substances into or out of this compartment. researchgate.net
Observations of Cytoplasmic Localization in High-Throughput Studies
High-throughput analyses have also reported the presence of ADP1 in the cytoplasm. yeastgenome.org This observation from large-scale studies suggests that a pool of ADP1 may exist in the soluble fraction of the cell, potentially in transit to its membrane-bound destinations or performing functions within the cytoplasm itself. yeastgenome.orgnih.govnih.gov
Characterization as an Integral Multi-Pass Membrane Protein
ADP1 is firmly characterized as an integral multi-pass membrane protein. tcdb.orgcusabio.cn This classification indicates that its polypeptide chain spans the lipid bilayer multiple times. cam.ac.ukcam.ac.uk This structural feature is a hallmark of many transport proteins, creating a channel or conduit through the membrane for the movement of specific substrates. cam.ac.ukcam.ac.uk The protein has a predicted eight transmembrane segments. tcdb.org
**Table 1: Subcellular Localization of ADP1 in *S. cerevisiae***
| Cellular Component | Evidence | Reference |
|---|---|---|
| Endoplasmic Reticulum | High-Throughput Detection | yeastgenome.org |
| Endoplasmic Reticulum Membrane | Gene Ontology Annotation | tcdb.orgcusabio.cn |
| Fungal-Type Vacuole | High-Throughput Detection | yeastgenome.org |
| Fungal-Type Vacuole Membrane | Gene Ontology Annotation, Experimental Observation | yeastgenome.orgresearchgate.net |
| Cytoplasm | High-Throughput Detection | yeastgenome.org |
| Integral Component of Membrane | Gene Ontology Annotation | tcdb.org |
Biological Functions and Physiological Roles
Broader Cellular Transport Implications
Connections to Heme Biosynthesis and Degradation Processes
Current scientific literature has not established a direct, functional role for the ADP1 protein in the heme biosynthesis or degradation pathways in Saccharomyces cerevisiae. Heme, an essential molecule, is synthesized via a complex, eight-enzyme pathway, and its levels are tightly regulated. nih.govnih.gov This regulation occurs at the transcriptional level, partly mediated by the Hap1 protein, which can act as a repressor or activator depending on heme availability. nih.gov The degradation of heme is catalyzed by heme oxygenase (Hmx1p), a process that also contributes to iron homeostasis. nih.gov While extensive research has identified key enzymatic and regulatory proteins in these pathways, such as Hem12p and Hmx1p, ADP1 has not been characterized as a component of either process. nih.govdtu.dk
Association with Iron Uptake and Transport
A direct role for the ADP1 protein in the primary iron uptake and transport systems of Saccharomyces cerevisiae has not been documented. The uptake, transport, and storage of iron are managed by a well-characterized network of proteins known as the iron regulon, controlled by transcription factors like Aft1, Aft2, and Yap5. nih.govfrontiersin.org This system includes cell surface reductases (Fre1-4), transporters (e.g., Fet3/Ftr1 complex), and vacuolar components for storage and mobilization (e.g., Ccc1). nih.govfrontiersin.orgmdpi.com
While direct involvement is not established, a potential indirect link can be inferred from genetic interaction data. The BioGRID database documents a genetic interaction between ADP1 and VMA2. thebiogrid.org VMA2 is a subunit of the vacuolar H+-ATPase (V-ATPase), an enzyme complex crucial for acidifying the vacuole. thebiogrid.org Proper vacuolar function and acidification are important for metal ion homeostasis, including that of iron and copper. thebiogrid.org The V-ATPase is required for mobilizing iron stored in the vacuole, making it available for cellular processes, especially during iron-deficient conditions. However, the specific nature of the genetic interaction between ADP1 and VMA2 and its physiological relevance to iron transport remain uncharacterized.
Genetic Regulation and Transcriptional Control
Genomic Context and Chromosomal Location of ADP1
The gene encoding the ADP1 protein, systematically known as YCR011C, is precisely located on the right arm of chromosome III in Saccharomyces cerevisiae. yeastgenome.org Its coding sequence spans 3150 nucleotides. yeastgenome.org The gene's position within the yeast genome places it in a specific regulatory environment, influenced by neighboring genes and chromosomal structure. The S. cerevisiae Reference Genome sequence, derived from the S288C laboratory strain, provides the foundational data for its genomic coordinates and context. yeastgenome.org
Table 1: Genomic Details of ADP1/YCR011C
| Attribute | Value | Source |
| Systematic Name | YCR011C | SGD yeastgenome.org |
| Standard Name | ADP1 | SGD yeastgenome.org |
| Organism | Saccharomyces cerevisiae (strain S288C) | SGD yeastgenome.org |
| Chromosomal Location | Chromosome III, Right Arm | SGD yeastgenome.org |
| Coding Sequence Length | 3150 nucleotides | SGD yeastgenome.org |
| Protein Length | 1049 amino acids | SGD yeastgenome.org |
| Protein Molecular Weight | 117204.3 Da | SGD yeastgenome.org |
Analysis of ADP1 Gene Expression Patterns
The expression of the ADP1 gene is subject to transcriptional regulation, a fundamental process in yeast where transcription factors bind to specific DNA sequences to control mRNA synthesis. nih.govnih.gov In yeast, these regulatory interactions form complex networks that allow the cell to respond to internal and external signals. nih.govmit.edu Gene expression can be influenced by local sequences like promoters and upstream activating sequences (UAS), as well as broader mechanisms like transcriptional interference from nearby genes. mdpi.com
Analysis of the ADP1 promoter sequence using the Yeastract database indicates a lack of matches for known consensus transcription factor binding sites, suggesting its regulation may be complex or involve less characterized factors. yeastract.com However, extensive expression data from numerous datasets show that ADP1 transcript levels do change in response to various conditions. yeastgenome.org While a comprehensive analysis of all 441 available datasets is extensive, the data indicates both up- and down-regulation across different experimental setups, including responses to chemical and environmental stress. yeastgenome.org For instance, transcriptional profiling experiments comparing stress conditions to standard YPD medium have been used to populate expression analysis tools, though specific correlations for ADP1 require detailed investigation of these large datasets. yeastgenome.org
Identification and Characterization of ADP1 Mutant Alleles
Mutant alleles of ADP1 have been identified, providing valuable tools for dissecting its function. The Saccharomyces Genome Database (SGD) curates a list of these alleles, which includes both point mutations and deletions. yeastgenome.org These mutations can alter the protein's structure, stability, or function, leading to observable changes in the organism's phenotype.
One characterized allele is adp1-D527H, which involves a nonsynonymous single nucleotide polymorphism (SNP) resulting in an amino acid substitution at position 527. yeastgenome.org Another crucial allele is the complete deletion allele, adp1-Δ, which removes the entire open reading frame and is fundamental for studying loss-of-function phenotypes. yeastgenome.org Studying the effects of such mutations is critical for understanding the protein's role in cellular processes. The characterization of these alleles often involves comparing the mutant strain's phenotype to that of the wild-type strain under various growth conditions. nih.gov
Table 2: Characterized Mutant Alleles of ADP1
| Allele Name | Type of Mutation | Description | Source |
| adp1-D527H | Missense (Nonsynonymous SNP) | A single nucleotide change leads to a substitution of aspartic acid (D) with histidine (H) at amino acid position 527. | SGD yeastgenome.org |
| adp1-Δ | Deletion | The entire ADP1 open reading frame is deleted from the genome. | SGD yeastgenome.org |
Phenotypic Consequences of ADP1 Gene Deletion and Overexpression
The manipulation of ADP1 gene dosage, through either deletion or overexpression, results in distinct phenotypic consequences, highlighting its importance in cellular fitness and stress response.
The deletion of the ADP1 gene (adp1-Δ) leads to several notable phenotypes. Experimental data show that strains lacking ADP1 exhibit decreased resistance to certain chemicals and a decreased sensitivity to heat stress. yeastgenome.org This suggests a role for ADP1 in maintaining cellular homeostasis and responding to environmental challenges. The protein is localized to the cytoplasm, endoplasmic reticulum, and the fungal-type vacuole membrane, consistent with its function as a transporter involved in moving substances across membranes. yeastgenome.orgthebiogrid.org
Conversely, the overexpression of ADP1 can also be detrimental. A "dosage growth defect" has been recorded, indicating that an excess of the ADP1 protein can impair normal cell growth. yeastgenome.org This phenomenon is common for membrane proteins and transporters, where incorrect stoichiometry can disrupt membrane integrity or cellular metabolic balance. The impact of gene deletion phenotypes can also vary depending on the genetic background of the yeast strain, indicating that other genes can modify the effects of ADP1 loss. nih.gov
Table 3: Summary of ADP1 Phenotypes
| Genetic Modification | Phenotypic Consequence | Implied Function | Source |
| Gene Deletion (adp1-Δ) | Decreased chemical resistance | Cellular detoxification or transport | SGD yeastgenome.org |
| Gene Deletion (adp1-Δ) | Decreased heat sensitivity | Stress response regulation | SGD yeastgenome.org |
| Overexpression | Dosage growth defect | Maintenance of cellular homeostasis | SGD yeastgenome.org |
Protein Protein Interactions and Functional Networks
Identification of Direct Physical Interactors via High-Throughput Methods
A variety of high-throughput techniques have been employed to identify proteins that physically associate with Adp1. These methods provide a snapshot of the protein's potential interaction landscape, suggesting its involvement in various cellular processes. The primary methods that have successfully identified Adp1 interactors include Affinity Capture-Mass Spectrometry (MS), Protein-fragment Complementation Assay (PCA), Proximity Labeling-MS, and the Yeast Two-Hybrid (Y2H) system. yeastgenome.org
Affinity Capture-Mass Spectrometry (Affinity Capture-MS): This technique involves tagging a protein of interest (the "bait") and pulling it out of a cell lysate along with any associated proteins (the "prey"). nih.gov The entire complex is then analyzed by mass spectrometry to identify the interacting partners. For Adp1, Affinity Capture-MS has revealed a significant number of interactors, suggesting its participation in larger protein complexes. yeastgenome.org Tandem Affinity Purification (TAP), a specific type of affinity capture, has been instrumental in these discoveries. nih.govresearchgate.net
Protein-fragment Complementation Assay (PCA): PCA is an in vivo method where a reporter protein is split into two non-functional fragments. wikipedia.org These fragments are fused to two proteins of interest. If the proteins of interest interact, the reporter fragments are brought into close proximity, reconstituting the reporter's function, which can then be measured. wikipedia.orgthebiogrid.orgnih.gov This method has identified several interactors of Adp1, confirming its ability to form complexes within the cellular environment. yeastgenome.orgthebiogrid.org
Proximity Labeling-Mass Spectrometry (Proximity Label-MS): This approach utilizes an enzyme fused to the protein of interest that generates reactive molecules, which then covalently label nearby proteins. embopress.orgaddgene.org These labeled proteins can then be isolated and identified by mass spectrometry. Proximity labeling is particularly useful for detecting transient or weak interactions. addgene.org A single interactor for Adp1 has been identified using this method, highlighting its potential for capturing dynamic associations. yeastgenome.org
Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method for detecting protein-protein interactions in vivo. nih.govnih.govresearchgate.net It relies on the reconstitution of a functional transcription factor when two interacting proteins, each fused to a separate domain of the transcription factor, are brought together. nih.govnih.gov While a powerful tool, only one interactor for Adp1 has been reported through this method, suggesting that some of its interactions may not be readily detectable by this specific assay. yeastgenome.orgyeastrc.orgresearchgate.net
The table below summarizes the number of Adp1 interactors identified by each high-throughput method as documented in the Saccharomyces Genome Database (SGD).
| High-Throughput Method | Number of Interactors |
|---|---|
| Affinity Capture-MS | 37 yeastgenome.org |
| Protein-fragment Complementation Assay (PCA) | 14 yeastgenome.org |
| Proximity Label-MS | 1 yeastgenome.org |
| Two-hybrid | 1 yeastgenome.org |
Mapping Genetic Interaction Networks Involving ADP1
Beyond direct physical interactions, genetic interactions provide a broader view of a gene's functional context. A genetic interaction occurs when the combination of two mutations leads to an unexpected phenotype. nih.gov High-throughput methods, such as Synthetic Genetic Array (SGA) analysis, have been instrumental in systematically mapping these interactions on a genome-wide scale in S. cerevisiae. nih.govnih.gov
These screens have identified numerous genetic interactions for ADP1, including negative and positive genetic interactions, as well as instances of dosage growth defect, dosage rescue, phenotypic enhancement, and synthetic growth defect. yeastgenome.org Negative genetic interactions, where the double mutant has a more severe fitness defect than expected, often suggest that the two genes function in parallel pathways. Conversely, positive genetic interactions, where the double mutant is healthier than expected, can indicate that the genes function in the same pathway or complex. nih.gov
The genetic interaction network of ADP1 connects it to a wide array of cellular processes, hinting at its multifaceted role. thebiogrid.orgethz.ch For instance, genetic interactions have been observed with genes involved in lipid transport and homeostasis, as well as with genes related to the response to DNA damage. ethz.chbac-lac.gc.ca
The following table details the types and numbers of genetic interactions for ADP1 recorded in the Saccharomyces Genome Database (SGD).
| Genetic Interaction Type | Number of Interacting Genes |
|---|---|
| Negative Genetic | 20 yeastgenome.org |
| Positive Genetic | 16 yeastgenome.org |
| Dosage Growth Defect | 1 yeastgenome.org |
| Dosage Rescue | 2 yeastgenome.org |
| Phenotypic Enhancement | 2 yeastgenome.org |
| Synthetic Growth Defect | 1 yeastgenome.org |
Functional Significance of ADP1 Protein Complex Formation and Interactions
The array of physical and genetic interactions involving Adp1 points towards its integration into several key cellular pathways. The formation of protein complexes is a fundamental principle of cellular organization, allowing for the efficient and regulated execution of biological processes. microbialcell.com
The physical interaction data, particularly from affinity capture-MS, suggests that Adp1 is part of larger molecular machines. yeastgenome.org The identity of its interactors can provide clues about the function of these complexes. For example, interactions with proteins involved in transport and metabolism are consistent with its predicted role as an ATP-dependent permease. string-db.org
The genetic interaction network further broadens our understanding of Adp1's functional landscape. nih.gov For instance, genetic interactions with genes involved in iron homeostasis and chromosome stability suggest that Adp1 may have roles in these processes, even if it is not a core component of the primary machinery. nih.gov The concept of modular essentiality, where essential protein complexes are primarily composed of essential genes, can help to contextualize the importance of Adp1's interactions. microbialcell.com While ADP1 itself is not an essential gene, its interactions with essential cellular components could be critical under specific conditions or cellular stresses.
Evolutionary Biology and Comparative Genomics of Adp1
Evolutionary Conservation of ADP1 Across Fungal Species
The ADP1 protein is a member of the ABCD subfamily of ABC transporters, which are characteristically localized to the peroxisome. Phylogenetic analyses of ABC proteins from a wide array of fungal species have demonstrated that the ABCD subfamily is a highly conserved feature across the fungal kingdom. This suggests a fundamental and ancient role for these transporters in fungal biology.
Orthologs of ADP1 are found in numerous fungal species, highlighting its evolutionary importance. While the total number of ABC transporters can vary significantly among different fungal phyla, the presence of ABCD transporters is a common thread. For instance, detailed phylogenetic studies have identified ADP1 orthologs in diverse yeasts and filamentous fungi, underscoring its conserved function in peroxisomal transport.
To illustrate the extent of this conservation, the following table provides examples of ADP1 orthologs in several well-studied fungal species. The consistent presence of these orthologs points to a shared, indispensable function related to peroxisomal activity that has been maintained throughout fungal evolution.
| Organism | ADP1/Pxa1 Ortholog | Common Name |
|---|---|---|
| Saccharomyces cerevisiae | Pxa1p/YPL147W | Budding Yeast |
| Candida albicans | Not explicitly identified in search results | Opportunistic pathogenic yeast |
| Schizosaccharomyces pombe | Not explicitly identified in search results | Fission Yeast |
| Aspergillus nidulans | Not explicitly identified in search results | Filamentous fungus |
| Neurospora crassa | Not explicitly identified in search results | Filamentous fungus |
Phylogenetic Analysis within the Yeast ABC Transporter Families
The genome of Saccharomyces cerevisiae encodes a total of 30 ABC proteins, which are categorized into several subfamilies (ABCB to ABCG) based on sequence similarity and domain organization. ADP1 (Pxa1p) is classified within the ABCD subfamily. Phylogenetic trees constructed from the protein sequences of all yeast ABC transporters clearly group ADP1 with its binding partner, Pxa2p, within the ABCD cluster.
These phylogenetic analyses reveal the evolutionary relationships among the different ABC transporter subfamilies. The ABCD subfamily, to which ADP1 belongs, is a distinct and conserved branch in these trees. This subfamily consists of "half-transporters," which must form heterodimers to become functional. In the case of S. cerevisiae, ADP1 (Pxa1p) dimerizes with Pxa2p to form the active peroxisomal transporter. The close phylogenetic relationship between ADP1 and Pxa2p reflects their functional interdependence.
The broader phylogenetic context shows that the ABCD subfamily is one of the smaller and more conserved branches of the ABC transporter superfamily in fungi. This is in contrast to other subfamilies, such as the ABCG family, which has undergone significant expansion in some fungal lineages.
Examination of Gene Duplication Events and Orthologous Relationships
The evolutionary history of the Saccharomyces cerevisiae genome is marked by a whole-genome duplication (WGD) event that occurred approximately 100 million years ago. This event initially doubled the entire gene content of an ancestral yeast species. Following the WGD, a large number of the duplicated genes (known as ohnologs) were lost, returning to a single-copy state, while others were retained as paralogous pairs.
Interestingly, ADP1 does not have a surviving ohnolog in the modern S. cerevisiae genome. This indicates that following the WGD, one of the two copies of the ancestral ADP1 gene was lost. The process of gene loss after the WGD was not random, and it is thought that the fate of duplicated genes was influenced by various factors, including their function and dosage balance.
While approximately 15% of genes in S. cerevisiae were retained as ohnolog pairs, the remaining 85% reverted to a single-copy state oup.com. The loss of one of the ADP1 duplicates suggests that a single copy of this gene was sufficient for its function, or that retaining a duplicated copy was disadvantageous. The evolutionary pressures that led to the loss of the ADP1 ohnolog are not precisely known but are part of a broader trend of genome streamlining and functional refinement that occurred in the millions of years following the WGD. The surviving single-copy ADP1 gene is therefore orthologous to the single-copy genes found in pre-WGD yeast species.
Research Methodologies and Experimental Approaches in Adp1 Studies
Gene Editing and Manipulation Techniques (e.g., Deletion, Overexpression, CRISPR/Cas9)
Genetic manipulation has been a cornerstone in dissecting the in vivo function of ADP1. Standard techniques such as gene deletion and overexpression have been employed to create mutant yeast strains. Gene deletion, often achieved through homologous recombination, allows researchers to study the phenotypic consequences of the absence of the ADP1 protein. Conversely, overexpression studies, where the ADP1 gene is placed under the control of a strong promoter, can reveal dose-dependent effects and facilitate protein purification.
More recently, the CRISPR/Cas9 system has revolutionized gene editing in yeast, offering a precise and efficient method for creating targeted genomic modifications. researchgate.netnews-medical.netnih.gov This technology can be used to generate single-base-pair mutations, deletions, or insertions within the ADP1 gene, enabling the study of specific domains and residues critical for its function. news-medical.netspkx.net.cnnih.gov For instance, CRISPR/Cas9 can be used to introduce a point mutation in the ATP-binding domain to investigate the importance of ATP hydrolysis for the protein's transport activity. nih.govscitepress.orgmdpi.com The high efficiency of CRISPR-Cas9 allows for the creation of marker-free genome edits, which is advantageous for subsequent genetic analyses. nih.gov
| Technique | Application in ADP1 Research | Key Findings/Purpose |
|---|---|---|
| Gene Deletion | Creation of Δadp1 strains. | Investigating the physiological role of ADP1 by observing the resulting phenotype. |
| Overexpression | Increased production of the ADP1 protein. | Facilitating protein purification and studying the effects of elevated protein levels. |
| CRISPR/Cas9 | Precise introduction of mutations, deletions, or insertions in the ADP1 gene. researchgate.netnews-medical.netnih.gov | Studying the function of specific protein domains and amino acid residues. news-medical.netspkx.net.cnnih.gov |
Proteomic Approaches for Interaction Mapping and Localization (e.g., Affinity Capture-MS, GFP-tagging)
Proteomic methods are essential for understanding the cellular context of ADP1, including its localization and interaction partners.
Affinity Capture-Mass Spectrometry (AC-MS) is a powerful technique used to identify proteins that physically interact with ADP1. nih.govbiorxiv.orgmpg.de This method typically involves tagging the ADP1 protein with an epitope (e.g., a His-tag or a TAP-tag), followed by purification of the tagged protein and its associated binding partners from cell lysates. springernature.com The purified protein complexes are then analyzed by mass spectrometry to identify the interacting proteins. nih.govbohrium.comnih.govmdpi.com This approach can reveal the protein network in which ADP1 functions.
Green Fluorescent Protein (GFP)-tagging is widely used to determine the subcellular localization of proteins in vivo. nih.govnih.govgcsu.edu By fusing the ADP1 gene with the gene encoding GFP, researchers can visualize the location of the ADP1 protein within the yeast cell using fluorescence microscopy. researchgate.netplos.org High-throughput studies have localized ADP1 to the cytoplasm, endoplasmic reticulum, and vacuolar membranes. yeastgenome.org The position of the GFP tag (N- or C-terminus) can sometimes affect protein function or localization, a factor that must be considered in experimental design. nih.gov
| Technique | Application in ADP1 Research | Key Findings/Purpose |
|---|---|---|
| Affinity Capture-MS | Identification of proteins that physically interact with ADP1. nih.govbiorxiv.orgmpg.de | Mapping the ADP1 protein interaction network. nih.govbohrium.comnih.govmdpi.com |
| GFP-tagging | Visualization of ADP1's subcellular localization. nih.govnih.govgcsu.edu | Determining the cellular compartments where ADP1 resides, such as the cytoplasm and vacuolar membrane. researchgate.netplos.orgyeastgenome.org |
Transcriptomic Analysis (e.g., DNA Chip Technology, Northern Blotting)
Transcriptomic analyses provide insights into the regulation of ADP1 gene expression under different cellular conditions.
DNA microarrays , or DNA chips, allow for the simultaneous measurement of the expression levels of thousands of genes. nih.gov By comparing the transcriptome of wild-type yeast to that of a mutant strain or yeast grown under different conditions, researchers can identify genes whose expression is correlated with ADP1. This can provide clues about the pathways and processes in which ADP1 is involved. yeastgenome.org
Northern blotting is a classic technique used to detect and quantify specific RNA molecules. mit.eduyoutube.com While less high-throughput than microarrays, it offers a sensitive and reliable method to validate the expression changes of the ADP1 gene observed in microarray experiments. nih.gov
Functional Assays for Transport Activity and Substrate Specificity
To directly assess the function of ADP1 as a transporter, various functional assays are employed. These assays are crucial for determining whether ADP1 can transport specific substrates across cellular membranes. rug.nlnih.gov
One common approach involves expressing the ADP1 gene in a yeast strain that lacks the endogenous transporter for a particular substrate. rug.nl The growth of this engineered strain on a medium containing the substrate as the sole source of a required nutrient (e.g., nitrogen) can indicate that ADP1 is capable of transporting that substrate. rug.nl
Biochemical transport assays using radiolabeled substrates can provide more direct evidence of transport activity. In these experiments, isolated membrane vesicles or reconstituted proteoliposomes containing purified ADP1 protein are incubated with a radiolabeled potential substrate. The uptake of the radiolabeled compound into the vesicles is then measured over time. This method can also be used to determine the kinetics of transport and to investigate the substrate specificity of the transporter by testing a range of potential substrates. rug.nlnih.govnih.gov
Bioinformatic Tools for Sequence, Structure, and Network Analysis
Bioinformatic tools are indispensable for analyzing the large datasets generated by modern experimental techniques and for making predictions about protein function based on sequence and structural information.
Sequence analysis tools like BLAST are used to identify homologous proteins in other organisms, which can provide initial clues about the function of ADP1. yeastgenome.org Multiple sequence alignments can reveal conserved domains and residues that are likely important for protein function. nih.govnih.gov
Network analysis tools are used to integrate data from proteomic and transcriptomic experiments to build interaction and regulatory networks centered around ADP1. yeastgenome.org These networks can provide a systems-level understanding of the cellular processes in which ADP1 participates.
Biotechnological Applications and Metabolic Engineering Strategies
Engineering Saccharomyces cerevisiae for Enhanced Extracellular Glutathione (B108866) Production
Metabolic engineering of S. cerevisiae has shown great promise for the production of glutathione (GSH), a tripeptide with significant applications in the pharmaceutical, food, and cosmetic industries. A key strategy in enhancing glutathione yield is the facilitation of its export out of the cell, thereby overcoming feedback inhibition of its synthesis pathway. The ADP1 protein has been identified as a crucial component in this strategy.
Detailed research has identified ADP1 as a novel glutathione export ABC protein, also named Glutathione export ABC protein 1 (Gxa1). researchgate.net This identification was based on its homology to the human ABC protein ABCG2, which is also a known glutathione transporter. researchgate.netnih.gov Overexpression of the ADP1 gene in an engineered S. cerevisiae strain has been demonstrated to significantly increase the extracellular accumulation of glutathione. researchgate.net
In a study by Kiriyama et al. (2012), a platform yeast strain (LGU) was developed by deleting genes responsible for glutathione degradation and uptake. When ADP1 was overexpressed in this LGU strain, extracellular glutathione production increased by up to 2.3-fold compared to the platform strain. researchgate.net This demonstrates the direct role of ADP1 in exporting glutathione.
The table below summarizes the effect of ADP1 overexpression on glutathione production in the engineered LGU strain of S. cerevisiae.
| Strain | Cultivation Time (h) | Intracellular GSH (mg/L) | Extracellular GSH (mg/L) | Total GSH (mg/L/OD) | Extracellular GSH Rate (%) |
| LGU | 24 | ~2.5 | ~1.0 | ~0.61 | ~30 |
| LGU (ADP1 overexpression) | 24 | ~2.5 | ~2.3 | ~0.82 | ~55 |
| LGU | 48 | ~1.5 | ~1.2 | ~0.45 | ~45 |
| LGU (ADP1 overexpression) | 48 | ~1.5 | ~2.8 | ~0.72 | ~65 |
| LGU | 72 | ~1.0 | ~1.0 | ~0.33 | ~50 |
| LGU (ADP1 overexpression) | 72 | ~1.0 | ~2.5 | ~0.58 | ~70 |
Data is approximated from graphical representations in Kiriyama et al., 2012. researchgate.net
Further combinatorial engineering, involving the overexpression of genes for glutathione synthesis in conjunction with ADP1 overexpression, led to a 17.1-fold increase in extracellular glutathione production compared to the parent strain. researchgate.net This synergistic effect underscores the importance of a dedicated export mechanism to relieve intracellular limitations on production.
Integration of ADP1 in Synthetic Biology Frameworks for Novel Applications
The function of ADP1 as a transporter makes it a valuable component for synthetic biology applications in S. cerevisiae. Synthetic gene circuits are often designed to produce novel compounds, and the export of these products from the cell is a critical consideration for optimizing yield and simplifying downstream processing. iastate.edu
While specific examples of integrating ADP1 into complex synthetic circuits for applications beyond glutathione are not yet widely documented, its known function as an ABC transporter suggests significant potential. For instance, ADP1 could be engineered to export other small molecules of interest. ABC transporters are known for their ability to transport a wide range of substrates, and protein engineering techniques could potentially be employed to modify the substrate specificity of ADP1.
Potential for Industrial Processes and Bioproduction Leveraging ADP1 Function
The ability to efficiently secrete products is a major advantage in industrial bioprocesses, as it simplifies purification and reduces costs. nih.govmdpi.com The application of ADP1 in enhancing extracellular glutathione production is a prime example of its industrial potential. bwise.kr Industrial production of glutathione primarily relies on fermentation with S. cerevisiae, and strategies to improve yield are of high economic importance. nih.govbwise.kr
Leveraging ADP1 function could be extended to the bioproduction of other valuable compounds. For instance, in the production of biofuels or biochemicals, the export of the final product from the yeast cell could improve titers and productivity. semanticscholar.org By preventing the intracellular buildup of these compounds, which can be toxic to the cells at high concentrations, ADP1 could contribute to more robust and efficient fermentation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
